1-Cyclopentyl-1H-pyrazol-5-amine hydrochloride
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Overview
Description
1-Cyclopentyl-1H-pyrazol-5-amine hydrochloride is a chemical compound belonging to the class of pyrazolamines. It is characterized by a cyclopentyl group attached to the pyrazol-5-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-1H-pyrazol-5-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the cyclization of cyclopentyl hydrazine with a suitable diketone or β-diketone under acidic conditions. The reaction typically requires heating and the use of a strong acid catalyst to facilitate the formation of the pyrazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding oxo-compounds.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various alkylated pyrazolamines.
Scientific Research Applications
1-Cyclopentyl-1H-pyrazol-5-amine hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis and is used in the preparation of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
1-Cyclopentyl-1H-pyrazol-5-amine hydrochloride is compared with other similar compounds, such as 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride and 5-cyclopentyl-1H-pyrazol-3-amine. The uniqueness of this compound lies in its specific chemical properties and its potential use in various scientific fields.
Comparison with Similar Compounds
1-cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride
5-cyclopentyl-1H-pyrazol-3-amine
1-pyrazolyl-alanine
Celecoxib
Pyrazofurin
Sildenafil
Acomplia
This comprehensive overview provides a detailed understanding of 1-Cyclopentyl-1H-pyrazol-5-amine hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-cyclopentylpyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c9-8-5-6-10-11(8)7-3-1-2-4-7;/h5-7H,1-4,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBVBNPSFZKMOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2219369-09-0 |
Source
|
Record name | 1-cyclopentyl-1H-pyrazol-5-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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